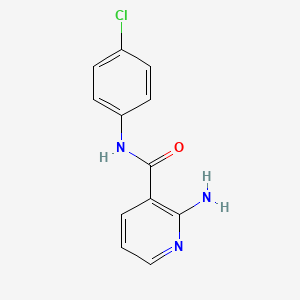

2-amino-N-(4-chlorophenyl)nicotinamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-(4-chlorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)14/h1-7H,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYBZTSBSGTTRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Approaches to 2-Aminonicotinamide Core Structures

The formation of the central 2-aminonicotinamide scaffold can be achieved through various synthetic routes. These methods focus on the efficient assembly of the pyridine (B92270) ring and the regioselective introduction of the amino and carboxamide functionalities.

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyridine derivatives in a single step, often leading to high atom economy and reduced waste. researchgate.netbohrium.com Several classical MCRs are employed for the construction of the pyridine nucleus. taylorfrancis.com

One of the most prominent methods is the Hantzsch pyridine synthesis , which is a [2+2+1+1] approach for constructing the pyridine ring. taylorfrancis.com Variations of this method, including a modified three-component approach, are used to create nonsymmetrical pyridines. taylorfrancis.com Other notable MCRs for pyridine synthesis include the Guareschi-Thorpe and Bohlmann-Rahtz reactions, which can directly yield the aromatic pyridine ring through elimination of small molecules like water. acsgcipr.org

A common strategy involves the reaction of a chalcone (B49325) (α,β-unsaturated ketone) with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) in a refluxing solvent like ethanol. mdpi.com This approach allows for the one-pot synthesis of polysubstituted 2-aminonicotinonitriles, which are precursors to 2-aminonicotinamides. The reaction proceeds through a series of steps including a Michael addition, cyclization, and subsequent aromatization.

| Reaction Name | Components | Key Features |

| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia (B1221849) | Forms a dihydropyridine (B1217469) intermediate requiring oxidation. acsgcipr.org |

| Guareschi-Thorpe | Cyanoacetamide, β-ketoester, ammonia | Directly yields a substituted 2-pyridone. |

| Bohlmann-Rahtz | Enamine, α,β-unsaturated ketone | Versatile method for substituted pyridines. acsgcipr.org |

| Chalcone-based | Chalcone, malononitrile, ammonium acetate | Efficient one-pot synthesis of 2-aminonicotinonitriles. mdpi.com |

These MCRs offer a convergent and efficient route to highly functionalized pyridine cores, which are essential for the subsequent steps in the synthesis of 2-aminonicotinamide derivatives. bohrium.com

Introducing an amino group at the C2 position of a pyridine ring can be challenging due to the electron-deficient nature of the ring. galchimia.com However, several methods have been developed to achieve this transformation effectively.

The classical Chichibabin reaction involves the direct amination of pyridine using sodium amide in liquid ammonia. While historically significant, this reaction often requires harsh conditions and may result in a mixture of products. A more common and controlled approach involves nucleophilic aromatic substitution (SNAr) reactions. galchimia.com This typically requires a good leaving group, such as a halogen, at the 2-position of the pyridine ring. For example, 2-chloronicotinic acid derivatives can react with ammonia or other nitrogen nucleophiles to introduce the 2-amino group.

Once the 2-aminonicotinic acid or a related precursor is formed, the final step in generating the core structure is the formation of the amide bond. This is typically achieved through standard acylation or amidation reactions. nih.gov

A common method involves converting the carboxylic acid group of 2-aminonicotinic acid into a more reactive acyl chloride. This is often done using reagents like oxalyl chloride or thionyl chloride. mdpi.com The resulting acyl chloride is then reacted with the desired amine—in this case, 4-chloroaniline (B138754)—under basic conditions to form the final amide product, 2-amino-N-(4-chlorophenyl)nicotinamide. mdpi.com

Alternatively, direct amide coupling reactions can be employed. These reactions use coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 1-Hydroxybenzotriazole (HOBt) to facilitate the condensation between the carboxylic acid and the amine. nih.gov Boronic acid derivatives have also been shown to be highly active catalysts for direct amidation reactions between carboxylic acids and amines at room temperature. organic-chemistry.org

| Coupling Reagent | Reaction Type | Conditions |

| Oxalyl Chloride | Acyl Chloride Formation | Anhydrous, often with a DMF catalyst. mdpi.com |

| EDCI/HOBt | Direct Amide Coupling | Mild conditions, suitable for sensitive substrates. nih.gov |

| Boronic Acids | Catalytic Amidation | Room temperature, often with molecular sieves. organic-chemistry.org |

Specific Synthesis of N-(4-Chlorophenyl)nicotinamide Derivatives

The synthesis of the target compound, this compound, follows the general principles outlined above. The process involves the careful selection and synthesis of precursors, followed by an optimized coupling reaction.

Optimizing the reaction conditions for the final amidation step is crucial for maximizing the yield and purity of the product. Several factors are considered during this optimization process.

For amide synthesis via coupling agents, the choice of solvent, temperature, and base can significantly impact the reaction outcome. researchgate.net For instance, in the synthesis of N-aryl amides, bases like cesium carbonate have been shown to be effective, and the reaction can often be performed at room temperature. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter reaction times. researchgate.netnih.gov

When using the acyl chloride route, controlling the temperature during the addition of the amine is important to prevent side reactions. The choice of an appropriate acid scavenger, such as triethylamine (B128534) or pyridine, is also critical to neutralize the HCl generated during the reaction. mdpi.com Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

The successful synthesis of this compound relies on the availability of high-quality precursors. The two primary precursors are a derivative of 2-aminonicotinic acid and 4-chloroaniline .

2-aminonicotinic acid can be synthesized from various starting materials. For example, it can be prepared from quinolinic acid through a series of reactions. Alternatively, it can be derived from 2-chloronicotinic acid via amination, as discussed in section 2.1.2.

4-chloroaniline is a commercially available compound. If needed, it can be synthesized from 4-chloronitrobenzene through reduction. A variety of methods are available for the reduction of nitroaromatics, including catalytic hydrogenation using platinum or palladium catalysts. rsc.org

The isolation of key intermediates, such as 2-aminonicotinoyl chloride , is a critical step. This intermediate is often highly reactive and sensitive to moisture. Therefore, it is typically generated in situ and used immediately in the subsequent reaction with 4-chloroaniline without prolonged storage. mdpi.com Proper handling under anhydrous conditions is essential to ensure a high yield of the desired N-substituted amide.

Chemical Modification and Functionalization of the Core Scaffold

The core structure of this compound offers several sites for chemical modification: the nicotinamide (B372718) ring, the 2-amino group, and the 4-chlorophenyl ring. Derivatization at these positions has been explored to generate a library of analogs with diverse physicochemical properties.

Modifications on the nicotinamide ring are a key strategy to modulate the electronic and steric properties of the molecule. This can be achieved by introducing various substituents onto the pyridine core. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives has been reported with substitutions such as 5,6-dichloro groups on the nicotinamide ring. The general synthetic approach involves the acylation of a substituted thiophen-2-amine with a correspondingly substituted nicotinoyl chloride. The nicotinic acid precursor is first activated, typically by treatment with oxalyl chloride or thionyl chloride, to form the acyl chloride, which then reacts with the amine in the presence of a base like triethylamine. mdpi.comnih.gov

Similarly, the reaction of different substituted pyridine carboxylic acids with an appropriate amine can yield a variety of nicotinamide derivatives. This approach allows for the introduction of a wide range of functional groups onto the nicotinamide backbone, thereby enabling a thorough exploration of its chemical diversity. nih.gov The synthesis of nicotinimidamides, where the amide oxygen is replaced by a substituted nitrogen atom, represents a more profound derivatization of the nicotinamide core, achieved through a four-component reaction.

A summary of representative derivatizations at the nicotinamide ring is presented in the table below.

| Starting Nicotinic Acid | Reagents | Resulting Derivative | Reference |

| 5,6-dichloronicotinic acid | 1. (COCl)₂, DMF2. Substituted thiophen-2-amine, Et₃N | 5,6-dichloro-N-(substituted-thiophen-2-yl)nicotinamide | mdpi.com |

| Substituted nicotinic acid | EDCI, HOBt, Diarylamine | N-(diaryl)nicotinamide derivatives | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The 2-amino group on the nicotinamide ring is a primary nucleophilic site and can be readily functionalized. A patent for 2-amino-nicotinamide derivatives discloses that this amino group can be substituted with lower alkyl or acyl groups, indicating straightforward N-alkylation and N-acylation reactions are feasible. google.com

Further derivatization strategies involve the incorporation of the 2-amino nitrogen into a new heterocyclic ring system. For example, the nucleophilic substitution of a chlorine atom at the 2-position of a pyridine ring with cyclic amines like morpholine, piperidine, and pyrrolidine (B122466) has been demonstrated in the synthesis of 2-(substituted amino)nicotinic acid derivatives. nih.gov While this is performed on a precursor, it illustrates a viable synthetic route to complex N-substitutions at the 2-position.

The reactivity of amino groups in similar contexts, such as in amino acids, provides a basis for predicting potential reactions. Standard organic transformations like acylation with acid chlorides or anhydrides and reactions with aldehydes to form Schiff bases are expected to be applicable to the 2-amino moiety of this compound. libretexts.org

The following table summarizes key modification strategies for the 2-amino group.

| Modification Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation/N-Acylation | Alkyl halide or Acyl chloride, Base | N-substituted 2-aminonicotinamide | google.com |

| Nucleophilic Substitution | Cyclic amine (e.g., morpholine), Heat | 2-(Cyclic amino)nicotinamide derivative | nih.gov |

| Acylation | Acetic anhydride, Base | 2-(Acetamido)nicotinamide derivative | libretexts.org |

This table is interactive and can be sorted by clicking on the column headers.

Introducing substituents on the 4-chlorophenyl ring is another important avenue for creating structural diversity. The synthesis of analogs with modified phenyl rings is typically achieved by starting with a substituted aniline (B41778). For instance, the synthesis of 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide demonstrates that the electronic and lipophilic properties of the N-phenyl ring can be tuned by introducing alkyl groups. researchgate.net This suggests that a variety of 2-amino-N-(substituted phenyl)nicotinamides can be prepared by coupling 2-aminonicotinic acid with a range of commercially available substituted anilines.

The general synthesis of N-aryl nicotinamides often involves the condensation of a nicotinic acid with an aniline derivative. This reaction can be facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nih.gov By employing different anilines bearing various substituents at different positions, a wide array of derivatives with modified phenyl rings can be accessed.

The table below illustrates examples of substitutions on the N-phenyl ring in related amide structures.

| Aniline Derivative | Coupling Reaction | Resulting N-Aryl Amide | Reference |

| 4-sec-butylaniline | Diazotization of substituted 2-aminobenzamide | 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide | researchgate.net |

| Diarylamine | Condensation with nicotinic acid (EDCI, HOBt) | N-(diaryl)nicotinamide | nih.gov |

This table is interactive and can besorted by clicking on the column headers.

Novel Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. These principles are being applied to the synthesis of nicotinamide and other aromatic amide derivatives.

One notable green approach is the use of enzymatic catalysis. A lipase-catalyzed synthesis of nicotinamide derivatives has been developed using a continuous-flow microreactor. rsc.orgnih.govrsc.orgresearchgate.net This method utilizes an immobilized enzyme, Novozym® 435, and an environmentally friendly solvent, tert-amyl alcohol, to achieve high yields in significantly shorter reaction times compared to traditional batch processes. rsc.orgnih.govrsc.orgresearchgate.net The use of enzymes offers high selectivity and mild reaction conditions, which are hallmarks of green chemistry. numberanalytics.com

Multicomponent reactions (MCRs) represent another innovative strategy for the efficient synthesis of complex molecules from simple starting materials in a single step. researchgate.net MCRs are advantageous due to their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. researchgate.net The development of one-pot multicomponent reactions for the synthesis of structurally related heterocyclic compounds like 2-aminopyrroles and 2-aminopyridines suggests that similar approaches could be devised for the synthesis of this compound and its analogs. nih.govresearchgate.net Such strategies are being explored for the synthesis of various active pharmaceutical ingredients. nih.gov

Other green chemistry techniques being explored for aromatic amide synthesis include microwave-assisted synthesis and the use of sustainable reaction media. numberanalytics.com These methods aim to reduce energy consumption, minimize waste generation, and avoid the use of hazardous reagents and solvents. numberanalytics.comwhiterose.ac.uk

The following table highlights some of the novel and green synthetic approaches relevant to the synthesis of the target compound and its derivatives.

| Synthetic Approach | Key Features | Advantages | Reference |

| Enzyme-Catalyzed Synthesis | Immobilized lipase (B570770) (Novozym® 435), Continuous-flow microreactor, Green solvent (tert-amyl alcohol) | High yields, Short reaction times, Mild conditions, Reusable catalyst | rsc.orgnih.govrsc.orgresearchgate.net |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials | High atom economy, Operational simplicity, Rapid generation of diversity | researchgate.netnih.govresearchgate.netnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Faster reaction rates, Improved yields | numberanalytics.com |

| Metal- and Solvent-Free Synthesis | Coupling of carboxylic acid derivatives with formamides at mild temperatures | Avoids metal contamination and use of volatile organic solvents | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Structure Activity Relationship Sar Investigations of 2 Aminonicotinamide Derivatives

Systematic Exploration of Substituent Effects

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms can affect a molecule's lipophilicity, metabolic stability, and binding interactions. In the context of 2-aminonicotinamide derivatives, the presence and position of halogen substituents on the N-phenyl ring are critical determinants of biological activity.

For instance, the chlorine atom at the para-position of the N-phenyl ring in 2-amino-N-(4-chlorophenyl)nicotinamide is a key feature. Studies on related nicotinamide (B372718) derivatives have shown that the presence of a chloro group at the para position of the C ring can contribute to significant inhibitory activity against certain biological targets. The nature of the halogen and its position can lead to varied effects. For example, in some series of compounds, moving the halogen from the para to the meta or ortho position, or replacing it with other halogens like bromine or fluorine, can drastically alter the biological response. This is often due to changes in the molecule's ability to form halogen bonds and other non-covalent interactions within the active site of a target protein.

| Compound ID | N-Phenyl Ring Substitution | Relative Activity |

| 1 | 4-Chloro | +++ |

| 2 | 4-Bromo | ++ |

| 3 | 4-Fluoro | + |

| 4 | 3,4-Dichloro | ++++ |

| 5 | Unsubstituted | - |

Activity is represented qualitatively based on general observations in related compound series.

In various series of nicotinamide and related heterocyclic compounds, it has been observed that the nature of the substituent significantly impacts potency. For example, the presence of strong EWGs like a nitro (-NO2) or cyano (-CN) group on the N-phenyl ring can, in some cases, enhance activity by participating in specific interactions within a receptor's binding pocket. Conversely, EDGs such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups can also potentiate activity, often by improving the molecule's pharmacokinetic properties or by engaging in favorable hydrophobic interactions. The ultimate effect is highly dependent on the specific biological target and the topology of its active site. nih.gov

| Compound ID | N-Phenyl Ring Substitution | Group Type | Relative Potency |

| 6 | 4-Cyano | EWG | +++ |

| 7 | 4-Nitro | EWG | ++ |

| 8 | 4-Methoxy | EDG | ++ |

| 9 | 4-Methyl | EDG | + |

| 10 | 4-Trifluoromethyl | EWG | ++++ |

Potency is represented qualitatively based on general SAR trends.

The introduction of alkyl and additional aromatic groups to the 2-aminonicotinamide core can profoundly affect its biological profile. These substitutions primarily influence the steric and hydrophobic characteristics of the molecule, which are crucial for its fit within a binding site and its ability to traverse biological membranes.

For instance, the addition of small alkyl groups, such as methyl or ethyl, to the pyridine (B92270) ring or the N-phenyl ring can lead to an increase in activity by occupying small hydrophobic pockets within the target protein. Larger alkyl or bulky aromatic substitutions, however, may lead to a decrease in activity due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. The specific location of these substitutions is critical; for example, substitution at the ortho-position of the N-phenyl ring is often less tolerated than at the meta or para positions.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule is a critical factor in its ability to interact with a biological target. Conformational analysis of 2-aminonicotinamide derivatives helps to understand the preferred spatial orientation of the molecule and how this is influenced by different substituents. The rotational freedom around the amide bond and the bond connecting the phenyl ring to the amide nitrogen allows the molecule to adopt various conformations.

The presence of bulky substituents can restrict this rotational freedom, locking the molecule into a specific conformation that may be more or less favorable for binding. Stereochemistry also plays a crucial role, especially when chiral centers are introduced. Different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities, as one stereoisomer may fit into the binding site of a target protein much more effectively than the other. Computational modeling and spectroscopic techniques are often employed to predict and analyze the low-energy conformations and to correlate them with biological activity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical series with improved properties while retaining the desired biological activity. researchgate.netnih.govnih.gov In the context of this compound, this could involve replacing the central nicotinamide core with other heterocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features.

Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties. For example, the amide linkage could be replaced with a reverse amide, an ester, or a stable amide isostere to improve metabolic stability. The 4-chlorophenyl group could be replaced with other bioisosteric groups such as a thiophene (B33073) or a pyridine ring to explore new interactions with the target and potentially improve selectivity or pharmacokinetic profiles. These strategies are essential for navigating patent landscapes and for discovering compounds with superior drug-like properties. researchgate.netnih.govnih.gov

Lead Optimization Strategies Based on SAR Data

The culmination of SAR investigations is the formulation of lead optimization strategies to design and synthesize new analogues with enhanced potency, selectivity, and pharmacokinetic properties. depositolegale.it The data gathered from the systematic exploration of substituent effects, conformational analysis, and scaffold hopping provides a rational basis for these modifications.

For the this compound scaffold, a lead optimization campaign might focus on several key areas. Fine-tuning the substituents on the N-phenyl ring based on the observed electronic and steric requirements for optimal activity is a primary approach. For instance, if a strong electron-withdrawing group at the para position is found to be beneficial, a range of such groups could be explored. Concurrently, modifications to the 2-amino group on the pyridine ring could be investigated to enhance hydrogen bonding interactions. The ultimate goal is to develop a candidate molecule with a well-balanced profile of efficacy, safety, and drug-like properties suitable for further preclinical and clinical development.

Biological Activity and Molecular Mechanisms of Action: in Vitro and Cellular Studies

Enzyme Inhibition Profiles of Nicotinamide-Based Compounds

The nicotinamide (B372718) scaffold is a common feature in the design of various enzyme inhibitors, targeting a range of kinases and other enzymes involved in disease pathways.

Nicotinamide N-Methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a role in metabolism and has been identified as a potential target in metabolic diseases and oncology. The development of NNMT inhibitors is an active area of research. While various bisubstrate analogues and other small molecules based on the nicotinamide structure have been investigated as NNMT inhibitors, specific data detailing the inhibitory activity of 2-amino-N-(4-chlorophenyl)nicotinamide against NNMT is not currently available.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Numerous studies have explored various nicotinamide derivatives as potential VEGFR-2 inhibitors, with some showing promising activity. mdpi.comnih.govnih.govtandfonline.combohrium.com These studies help define the structural requirements for nicotinamide-based compounds to bind to the ATP-binding site of the kinase. However, research specifically quantifying the VEGFR-2 inhibitory potency of this compound has not been found.

Inhibition of Other Kinases and Enzymes (e.g., PIM-1, SIRT1, IRAK4)

The versatility of the nicotinamide structure has led to its investigation as an inhibitor for a wide array of other enzymes:

PIM-1 Kinase: PIM-1 is a serine/threonine kinase involved in cell survival and proliferation, making it a target for cancer treatment. Several heterocyclic compounds have been explored as PIM-1 inhibitors, but specific data for this compound is absent from the literature. researchgate.netnih.govnih.govresearchgate.net

SIRT1: Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase involved in various cellular processes, including aging and metabolism. Nicotinamide itself is a known inhibitor of SIRT1. While this suggests that derivatives could also show activity, specific inhibitory data for this compound is not available.

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial kinase in the innate immune signaling pathway and a target for inflammatory diseases. Research has been conducted on nicotinamide-based structures as IRAK4 inhibitors, but studies have not specifically reported on the 2-amino-N-(4-chlorophenyl) derivative. nih.govnih.govfigshare.comacrabstracts.orgsygnaturediscovery.com

A patent document has listed the closely related compound, 2-((4-Chlorophenyl)amino)nicotinamide, as a potential inhibitor of RIPK1 kinase, though this falls outside the scope of the specified enzymes.

Antimicrobial Activity in Preclinical Settings

Nicotinamide and its derivatives have been investigated for their ability to combat bacterial and fungal pathogens.

In Vitro Antibacterial Efficacy (Gram-positive and Gram-negative)

The search for new antimicrobial agents has led to the screening of diverse chemical libraries, including those containing nicotinamide derivatives. Studies have demonstrated that certain substituted nicotinamides and nicotinamidines possess activity against both Gram-positive and Gram-negative bacteria. nih.govscienceopen.com For example, research on related compounds like 2-chloro-N-(4-chlorophenyl)nicotinamide has shown some antibacterial properties. researchgate.net However, specific minimum inhibitory concentration (MIC) values for this compound against representative bacterial strains have not been reported.

In Vitro Antifungal Efficacy

Fungal infections are a significant health concern, and the 2-aminonicotinamide scaffold has been identified as a promising starting point for the development of novel antifungal agents. nih.gov Research in this area has led to the synthesis and evaluation of various derivatives, with some showing potent activity against pathogenic fungi like Candida albicans. nih.govsemanticscholar.org These studies often explore how different substitutions on the nicotinamide ring affect antifungal potency. Despite this, specific MIC values for this compound against key fungal pathogens are not available in the reviewed literature.

Anticancer and Antiproliferative Effects in Cell Lines

Detailed investigations into the anticancer and antiproliferative effects of this compound are not available in the reviewed literature. The subsequent subsections, therefore, cannot be populated with specific data for this compound.

There is no specific data documenting the cytotoxic effects of this compound against cancer cell lines such as the human breast adenocarcinoma lines MCF-7 and MDA-MB-231, or the human lung carcinoma line A549. Studies on other novel nicotinamide derivatives have shown activity against these lines, but this is not specific to the requested compound. nih.gov

Information regarding the impact of this compound on the cell cycle of cancer cells is not present in the available scientific literature. While the parent compound, nicotinamide, has been shown to induce cell cycle arrest in certain cancer models, these findings are not directly applicable. researchgate.netnih.gov

The molecular mechanisms of action, specifically concerning the induction of apoptosis, have not been elucidated for this compound. There are no studies available that detail its effect on caspase activation or the modulation of the Bcl-2/Bax protein ratio. Research into other compounds has demonstrated the importance of these pathways in chemotherapy, but data specific to this compound is absent. nih.govijper.orgresearchgate.net

Target Identification and Validation in Cellular Models

Specific molecular targets for this compound have not been identified or validated in cellular models.

Due to the lack of target identification, no mechanism-based studies for this compound in cultured cells have been published. Research on nicotinamide has identified its role as a PARP inhibitor and its effects on kinase cascades, but these mechanisms have not been confirmed for the 2-amino-N-(4-chlorophenyl) derivative. nih.govnih.gov

Analysis of Gene and Protein Expression Changes

Due to the absence of specific research on this compound, no data is available for this section.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

While specific molecular docking studies exclusively focused on 2-amino-N-(4-chlorophenyl)nicotinamide are not extensively detailed in the available literature, research on analogous nicotinamide (B372718) derivatives provides a strong basis for predicting its potential binding modes and affinities. For instance, studies on nicotinamide-based compounds as inhibitors of various enzymes, such as VEGFR-2, reveal common interaction patterns. These compounds typically orient their nicotinamide core within the ATP-binding pocket of the kinase.

It is predicted that the 2-amino group and the amide linkage of this compound would be crucial for forming hydrogen bonds with the hinge region of a kinase, a common binding motif for kinase inhibitors. The 4-chlorophenyl group would likely extend into a hydrophobic pocket, contributing to the binding affinity through van der Waals and hydrophobic interactions. The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), would be influenced by the sum of these interactions. For similar nicotinamide derivatives targeting VEGFR-2, binding affinities have been reported in the range of -7 to -10 kcal/mol, suggesting that this compound could exhibit comparable affinity for relevant biological targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Moieties |

|---|---|---|

| Kinase (e.g., VEGFR-2) | -7.0 to -10.0 | Nicotinamide core, 2-amino group, 4-chlorophenyl group |

| Other Enzymes | -6.0 to -9.0 | Amide linkage, Aromatic rings |

Based on docking studies of related nicotinamide inhibitors, several key amino acid residues within a target's active site can be identified as potential interaction hotspots for this compound. In the context of kinase inhibition, the hinge region is a critical hotspot. Specific residues such as Cys919 in VEGFR-2 are known to form hydrogen bonds with the pyridine (B92270) nitrogen of the nicotinamide scaffold. nih.gov

The amino group at the 2-position of the nicotinamide ring is also likely to interact with backbone carbonyls or acidic residues in the hinge region, such as Asp or Glu. The 4-chlorophenyl moiety would likely interact with hydrophobic residues like valine, leucine, isoleucine, and phenylalanine, which often line the hydrophobic pocket adjacent to the ATP-binding site. These interactions are crucial for stabilizing the ligand-protein complex. For instance, in TNF-α, nicotinamide derivatives have been shown to interact with Tyr151 and Ser95 via hydrogen bonds and with Leu120 and Tyr119 through hydrophobic interactions. nih.gov

| Target | Key Interacting Residues | Type of Interaction |

|---|---|---|

| VEGFR-2 | Cys919, Asp, Glu | Hydrogen Bonding |

| VEGFR-2 | Val, Leu, Ile, Phe | Hydrophobic |

| TNF-α | Tyr151, Ser95 | Hydrogen Bonding |

| TNF-α | Leu120, Tyr119 | Hydrophobic |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules and biological systems over time. These simulations can offer valuable information on the stability of ligand-protein complexes and the flexibility of binding pockets.

Furthermore, analysis of the hydrogen bond occupancy between the ligand and key residues throughout the simulation would provide insights into the stability of these crucial interactions. For a stable complex, key hydrogen bonds identified in the docking pose would be expected to be maintained for a significant portion of the simulation time.

MD simulations can also reveal the dynamic nature of the binding pocket upon ligand binding. The root-mean-square fluctuation (RMSF) of the protein residues can be calculated to identify regions of flexibility and rigidity. It is often observed that residues in direct contact with the ligand exhibit reduced fluctuations, indicating a stabilization of the binding pocket.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can provide information on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are important for understanding a molecule's reactivity and interaction capabilities.

Studies on structurally related compounds, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile and 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, have utilized DFT to elucidate their electronic structures. researchgate.netnih.gov For this compound, similar calculations would reveal the distribution of electron density. The nitrogen and oxygen atoms of the amide group and the amino group are expected to be regions of high electron density, making them potential hydrogen bond acceptors and donors.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key parameters derived from quantum chemical calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For similar aromatic heterocyclic compounds, HOMO-LUMO gaps are typically in the range of 3-5 eV.

The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas). For this compound, the MEP would likely show negative potential around the amide oxygen and the pyridine nitrogen, and positive potential around the amino and amide hydrogens, highlighting the sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~3-5 eV | Indicator of chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Negative potential on O and N atoms; Positive potential on NH hydrogens | Identifies sites for intermolecular interactions |

| Charge Distribution | Partial negative charges on heteroatoms | Influences electrostatic interactions |

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Computational studies utilizing Density Functional Theory (DFT) are pivotal for elucidating the three-dimensional structure and vibrational properties of molecules. For this compound, geometry optimization is typically performed using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p). This process calculates the molecule's lowest energy conformation, defining key structural parameters.

Following optimization, a vibrational frequency analysis is conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. This analysis also provides theoretical predictions of the compound's infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific functional groups within the molecule, such as the N-H stretches of the amino group, the C=O stretch of the amide, and vibrations associated with the pyridine and chlorophenyl rings. For instance, studies on similar nicotinamide derivatives have identified characteristic N-H stretching bands in the range of 3300–3500 cm⁻¹ and C=O stretching vibrations around 1650-1680 cm⁻¹. nih.govmdpi.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Symmetric Stretch | 3415 |

| Amino (NH₂) | Asymmetric Stretch | 3505 |

| Amide (C=O) | Stretch | 1675 |

| Phenyl (C-Cl) | Stretch | 750 |

| Pyridine Ring | C=N Stretch | 1590 |

Note: This data is illustrative and based on typical values for similar compounds.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic excited states of molecules, providing insight into their photophysical properties, such as UV-visible absorption spectra. By applying the TD-DFT method to the optimized ground-state geometry of this compound, researchers can calculate the energies of vertical electronic transitions, the corresponding absorption wavelengths (λmax), and their oscillator strengths (f). mdpi.comresearchgate.net

These calculations help identify the nature of the electronic transitions, which are often characterized as π→π* or n→π* transitions. For aromatic systems like this compound, the lowest energy transitions typically involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov In related 2-amino-nicotinonitrile derivatives, absorption bands in the 394−427 nm range have been assigned to π−π* transitions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's chemical reactivity and kinetic stability. mdpi.comchemicalbook.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.comchemicalbook.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino-pyridine ring, while the LUMO may be distributed across the nicotinamide core and the electron-withdrawing 4-chlorophenyl group. The analysis provides quantitative values for the energies of these orbitals and the energy gap, which are indicative of the molecule's potential to participate in charge-transfer interactions. mdpi.com

Table 2: FMO Properties of a Structurally Related Compound (2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.2822 |

| E(LUMO) | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Source: Data from a study on a related chlorophenyl-containing heterocyclic compound, intended for illustrative purposes. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comchemicalbook.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms bonded to electronegative atoms) that are favorable for nucleophilic attack. Green and yellow areas represent regions of intermediate potential. For this compound, the most negative potential (red) is expected near the carbonyl oxygen and the nitrogen atoms of the pyridine ring, while the most positive potential (blue) would be located around the amino and amide N-H protons. mdpi.comchemicalbook.com

Binding Free Energy Calculations

To evaluate the binding affinity of this compound with a specific biological target, such as a protein kinase, binding free energy calculations are performed. A common and effective method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. mdpi.com

This process begins with a molecular docking simulation to predict the most favorable binding pose of the ligand within the protein's active site. This complex is then subjected to a molecular dynamics (MD) simulation, which tracks the movements of atoms over time, allowing the system to sample various conformations. Snapshots from the MD trajectory are then used to calculate the binding free energy. This energy is composed of molecular mechanics energy in the gas phase, solvation free energy, and entropy contributions. This analysis can identify key amino acid residues that contribute significantly to the binding affinity. mdpi.comnih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful in silico technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. A pharmacophore model for a class of inhibitors, such as those targeting a particular kinase, might include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules that match the pharmacophore and are therefore likely to be active. For nicotinamide-based inhibitors, key pharmacophoric features often include the hydrogen-bonding capacity of the pyridine nitrogen and the amide group, as well as hydrophobic interactions from the aromatic rings. nih.gov This approach can prioritize compounds for synthesis and biological testing, accelerating the discovery of new potential therapeutic agents. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

X-ray Crystallography for Solid-State Structure DeterminationThere are no available crystallographic reports detailing the solid-state structure, bond lengths, or bond angles of this compound.

Single Crystal X-ray Diffraction Analysis

While the specific crystal structure for 2-amino-N-(4-chlorophenyl)nicotinamide is not available, analysis of related compounds like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile provides insight into the type of data obtained. analis.com.my Such studies determine critical crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice.

Table 1: Example of Crystallographic Data for a Related Aminopyridine Derivative (Note: This data is for 2-amino-4-chlorobenzonitrile, presented for illustrative purposes.)

| Parameter | Value |

|---|---|

| Chemical Formula | C7H5ClN2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

| Volume (ų) | 352.51 (14) |

Source: Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. analis.com.my

This data allows for the complete reconstruction of the molecular and crystal structure, which is foundational for understanding conformational preferences and intermolecular interactions.

Conformational Preferences in the Crystalline State

The conformation of a molecule, particularly the relative orientation of its rotatable bonds, is critical to its packing in a crystal and its potential biological activity. In this compound, key conformational features include the torsion angles defining the orientation of the 4-chlorophenyl ring relative to the nicotinamide (B372718) core.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: In this compound, the amino (-NH2) group and the amide (N-H) group are potent hydrogen bond donors. The pyridine (B92270) nitrogen, the amide oxygen (C=O), and potentially the amino nitrogen can act as hydrogen bond acceptors. These interactions are often the dominant force in the crystal packing of nicotinamides. nih.govnih.gov For instance, studies on nicotinamide itself show that hydrogen bonds between the amide group and water molecules or other nicotinamide molecules are prevalent. nih.gov It is expected that N-H···O and N-H···N bonds would be key motifs in the crystal structure of the target compound.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding. This is an interaction where the electrophilic region (σ-hole) on the halogen atom is attracted to a Lewis base, such as an oxygen or nitrogen atom from a neighboring molecule. nih.gov This type of interaction could provide additional stability to the crystal lattice.

π-π Stacking: The presence of two aromatic rings (pyridine and chlorophenyl) allows for π-π stacking interactions. These interactions occur when the rings pack in a face-to-face or offset manner, contributing to crystal stability. nih.govnih.gov Studies on nicotinamide have confirmed that π-π stacking between pyridine rings can occur, particularly at higher concentrations. nih.gov

UV-Visible Spectroscopy and Fluorescence Studies for Electronic Properties

UV-Visible absorption and fluorescence spectroscopy are powerful tools for probing the electronic properties of molecules. They provide information about the electronic transitions that occur when a molecule absorbs and subsequently emits light.

Absorption and Emission Spectra Analysis

Molecules with conjugated π-systems, like this compound, typically exhibit strong absorption in the UV or visible range. The absorption spectrum arises from the promotion of electrons from lower energy orbitals (like HOMO) to higher energy orbitals (like LUMO).

Studies on related 2-amino-4,6-diphenylnicotinonitriles show strong absorption in the near-UV range, with absorption maxima (λ_max) between 349–364 nm. mdpi.com These compounds also display fluorescence, with emission maxima often in the blue region of the spectrum (around 400–450 nm). mdpi.com The presence of the amino group (an electron donor) and the pyridine ring (an electron acceptor) creates an intramolecular charge-transfer (ICT) character, which is typical for fluorescent molecules. The specific absorption and emission wavelengths for this compound would be influenced by the electronic nature of the N-(4-chlorophenyl) group.

Solvent Effects on Photophysical Properties

The polarity of the solvent can significantly influence the absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. This is particularly true for molecules with a significant difference in dipole moment between their ground and excited states.

In a comprehensive study on 2-amino-4,6-diphenylnicotinonitriles, including a derivative with a 4-chlorophenyl group, the fluorescence emission spectra were recorded in solvents of varying polarity. mdpi.com The results showed that the emission maximum is dependent on the solvent environment. mdpi.com Generally, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum. This is because more polar solvents can better stabilize the more polar excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission. mdpi.comresearchgate.net

Table 2: Example of Solvent Effects on Fluorescence Emission Maxima (λ_em) for an Analogous Compound (Note: This data is for 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile, presented for illustrative purposes.)

| Solvent | Emission Maxima (λ_em, nm) |

|---|---|

| Toluene | 394 |

| THF | 397 |

| DCM | 400 |

| DMSO | 401 |

| Methanol | 402 |

Source: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. mdpi.com

This trend indicates that the excited state of the molecule is more polar than its ground state, which is characteristic of molecules with significant intramolecular charge-transfer character. mdpi.com The choice of solvent can therefore be used to tune the fluorescence properties of these compounds. mdpi.com

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-amino-N-(4-chlorophenyl)nicotinamide?

The compound is synthesized via condensation reactions involving 2-aminobenzoic acid derivatives and 4-chloroaniline. A robust method involves reacting this compound with triethylorthopropionate in acetic acid under reflux to form pyrido[2,3-d]pyrimidine derivatives (yield: 93%) . Key parameters include temperature control (140–150°C for cyclization reactions), solvent selection (e.g., formamide for intramolecular cyclization), and stoichiometric ratios to minimize byproducts. Purity is validated via TLC and recrystallization in ethanol.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Spectroscopic Methods :

- Molar Conductivity : Confirm electrolytic behavior (e.g., [CrL(H₂O)₂Cl]Cl complex exhibits Λm = 120–150 S·cm²·mol⁻¹) .

Q. How can researchers ensure batch-to-batch consistency in purity assessment?

Use HPLC/GC with C18 columns and gradient elution (acetonitrile/water mobile phase) to quantify impurities. Calibration curves with reference standards (≥98% purity) and retention time matching are essential . For non-destructive analysis, FTIR-PCA models (principal component analysis) differentiate structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .

Advanced Research Questions

Q. How do reaction mechanisms explain the formation of pyrido[2,3-d]pyrimidine derivatives from this compound?

The reaction proceeds via transamidation and intramolecular cyclization (Fig. 1):

Transamidation : Ammonolysis of ester intermediates generates free amides.

Cyclization : Nucleophilic attack by the amino group on the carbonyl carbon forms the pyrimidine ring . Computational modeling (DFT) can optimize transition states, while kinetic studies monitor intermediate stability under varying pH and temperature.

Q. What role does the 4-chlorophenyl group play in modulating biological or catalytic activity?

The electron-withdrawing Cl substituent enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors). Comparative studies with fluorophenyl or nitro derivatives reveal:

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data?

- X-ray Crystallography : Refine structures using SHELXL (monoclinic space groups, R-factor < 5%) to resolve ambiguities in bond lengths/angles .

- Hydrogen Bonding Analysis : Identify intramolecular C–H···O or N–H···O interactions that distort NMR/IR predictions .

- Multivariate Analysis : Apply PCA to FTIR datasets to distinguish polymorphic forms .

Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways?

Q. How can biological targets be systematically identified for this compound?

- Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged analog to capture interacting proteins .

- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseScan) to identify inhibition hotspots.

- Metabolomic Mapping : Track NAD+ levels in cell cultures to assess nicotinamide derivative activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。